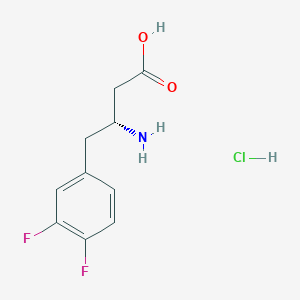

(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride

Description

(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride is a chiral compound that is of interest due to its potential as a building block in pharmaceutical synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the subject compound.

Synthesis Analysis

The synthesis of related chiral β-amino acids often involves enantioselective methods to ensure the desired stereochemistry. For example, the synthesis of (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a precursor to sitagliptin, was achieved using a palladium-catalyzed coupling followed by a proline-catalyzed reaction, reduction, and tosylation steps . Another related compound, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, was synthesized from L-methionine through a series of steps including protection, reduction, and oxidation . These methods could potentially be adapted for the synthesis of (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride.

Molecular Structure Analysis

The molecular structure and properties of β-amino acids can be studied using various spectroscopic and computational methods. For instance, the molecular structure, vibrational spectra, and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid were analyzed using FT-IR, FT-Raman, and computational methods, providing insights into the molecular geometry and electronic distribution . Similar studies could be conducted on (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride to understand its structural characteristics.

Chemical Reactions Analysis

The reactivity of β-amino acids can be influenced by the presence of substituents on the aromatic ring. For example, the resolution of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into enantiomers allowed for the determination of their pharmacological activity, which varied significantly between the enantiomers . This suggests that the stereochemistry of (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride would also be critical in its chemical reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical properties, such as solubility, of β-amino acids can be determined experimentally and correlated with thermodynamic models. The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents was measured and modeled, indicating that solubility increases with temperature . These findings could be relevant when considering the solubility and crystallization of (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride for purification and formulation purposes.

Safety and Hazards

properties

IUPAC Name |

(3R)-3-amino-4-(3,4-difluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXYSJXKMBDHAS-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](CC(=O)O)N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647461 | |

| Record name | (3R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride | |

CAS RN |

332061-68-4, 269396-58-9 | |

| Record name | Benzenebutanoic acid, β-amino-3,4-difluoro-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)